molecular formula C9H7ClN2 B11768677 4-(3-chlorophenyl)-1H-imidazole

4-(3-chlorophenyl)-1H-imidazole

Cat. No.: B11768677
M. Wt: 178.62 g/mol
InChI Key: YAJYVAFOVNSPBQ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-imidazole typically involves the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(3-chlorophenyl)-1H-imidazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1H-imidazole
  • 4-(3-bromophenyl)-1H-imidazole
  • 4-(3-fluorophenyl)-1H-imidazole

Uniqueness

4-(3-chlorophenyl)-1H-imidazole is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-(3-chlorophenyl)-1H-imidazole

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)

InChI Key

YAJYVAFOVNSPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CN2

Origin of Product

United States

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